Heteronoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of heteronosides and related heterocyclic compounds can involve various strategies, including transition metal-mediated reactions, multicomponent reactions (MCRs), and green chemistry approaches such as the use of ionic liquids. Transition metal-mediated synthesis is particularly notable for its efficiency in constructing aromatic heterocycles, a foundational aspect of many heteronosides, by enabling complex transformations under mild conditions (Gulevich, Dudnik, Chernyak, & Gevorgyan, 2013). Additionally, multicomponent reactions, often catalyzed by transition metals, have been emphasized for their role in efficiently assembling heterocyclic structures from simple starting materials, demonstrating the versatility and innovation in heteronoside synthesis (D'Souza & Müller, 2007).

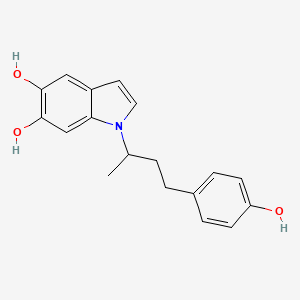

Molecular Structure Analysis

The molecular structures of heteronosides are characterized by the presence of heterocycles, which can significantly influence their physical and chemical properties. Techniques such as X-ray diffraction and density functional theory (DFT) calculations are commonly employed to analyze these structures, providing insights into their stability, reactivity, and the effects of substituents on their properties (Wang et al., 2022).

Chemical Reactions and Properties

Heteronosides undergo a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, reflecting their rich chemistry. The reactivity of heteronosides can be attributed to the electron-rich nature of the heterocyclic rings, making them susceptible to attack by electrophiles. Moreover, the presence of heteroatoms in the rings often imparts unique nucleophilic properties, enabling diverse transformations (Isambert & Lavilla, 2008).

Physical Properties Analysis

The physical properties of heteronosides, such as solubility, melting points, and optical activity, are significantly influenced by their molecular structure. The incorporation of heteroatoms into the heterocyclic rings can alter these properties, affecting their behavior in different solvents and under various temperature conditions. Studies on compounds like helical heteronanographenes have shed light on the physical properties of heterocyclic compounds, demonstrating the impact of molecular architecture on properties such as circularly polarized luminescence (Wang et al., 2022).

Chemical Properties Analysis

The chemical properties of heteronosides are defined by their reactivity, stability, and the types of chemical reactions they can undergo. The heteroatoms within the heterocyclic rings play a crucial role in determining these properties, influencing factors such as acid-base behavior, redox potential, and the ability to form hydrogen bonds. Research into the synthesis and properties of heterocyclic compounds, including those involving ionic liquids and transition metal catalysis, highlights the diverse chemical behavior of heteronosides and related structures (Martins, Frizzo, Moreira, Zanatta, & Bonacorso, 2008).

科学的研究の応用

- "Heteronemin, a spongean sesterterpene, inhibits TNF alpha-induced NF-kappa B activation through proteasome inhibition and induces apoptotic cell death." This study investigates the biological effects of heteronemin, a marine sesterterpene isolated from the sponge Hyrtios sp., on chronic myelogenous leukemia cells. It was found to affect cellular processes including cell cycle, apoptosis, MAPKs pathway, and the NF-kappaB signaling cascade. This compound showed potential as an anti-inflammatory and anti-cancer agent (Schumacher et al., 2010).

特性

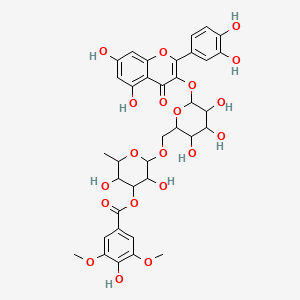

IUPAC Name |

[2-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38O20/c1-12-24(41)32(55-34(48)14-7-20(49-2)25(42)21(8-14)50-3)30(47)35(52-12)51-11-22-26(43)28(45)29(46)36(54-22)56-33-27(44)23-18(40)9-15(37)10-19(23)53-31(33)13-4-5-16(38)17(39)6-13/h4-10,12,22,24,26,28-30,32,35-43,45-47H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMRWTBYEBGQIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。